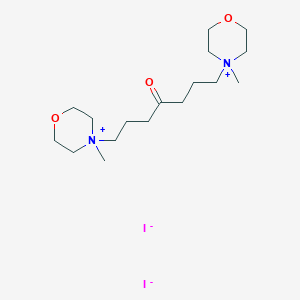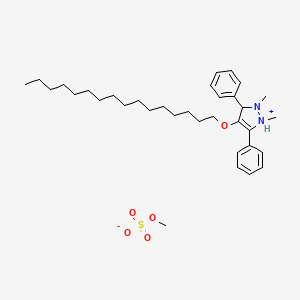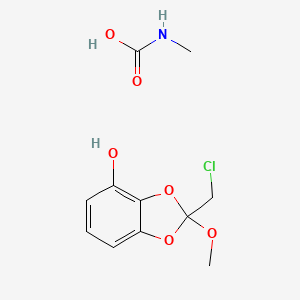
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound featuring a benzodioxole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps. One common method includes the chloromethylation of a benzodioxole derivative, followed by methoxylation and subsequent carbamation. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process typically includes distillation and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures and inhibition of specific enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: Similar in structure but differs in the presence of a quinazoline ring.
Benzoxazole derivatives: Share the benzodioxole ring but have different functional groups.
Eigenschaften
CAS-Nummer |
61083-18-9 |
|---|---|
Molekularformel |
C11H14ClNO6 |
Molekulargewicht |
291.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H9ClO4.C2H5NO2/c1-12-9(5-10)13-7-4-2-3-6(11)8(7)14-9;1-3-2(4)5/h2-4,11H,5H2,1H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
RPRNTIITDHUWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)O.COC1(OC2=CC=CC(=C2O1)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
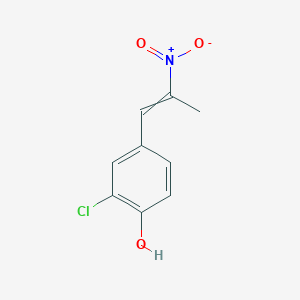
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
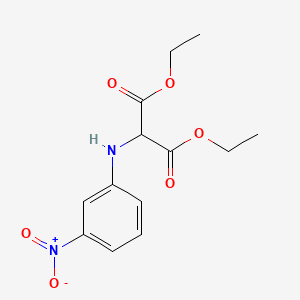
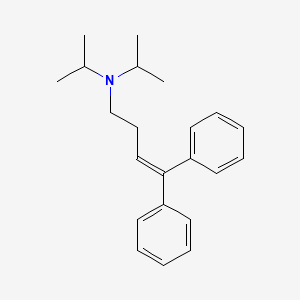
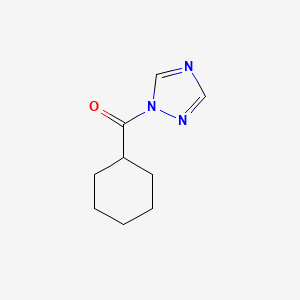


![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)


